molecular formula C6H10N2O B14909617 (R)-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol

(R)-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol

Cat. No.: B14909617
M. Wt: 126.16 g/mol
InChI Key: LXLRFJGMCVPSEB-RXMQYKEDSA-N
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Description

®-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol is a chiral compound featuring a pyrazole ring substituted with a methyl group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques using chiral catalysts or resolving agents.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on high yield, cost-effectiveness, and scalability. Catalytic processes and continuous flow reactors are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Ligand: Acts as a ligand in coordination chemistry.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Biological Probes: Used in the development of biological probes for studying biochemical pathways.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug development.

    Therapeutic Agents: Potential therapeutic agent for treating various diseases.

Industry

    Material Science: Used in the synthesis of novel materials with unique properties.

    Catalysis: Acts as a catalyst or catalyst precursor in industrial processes.

Mechanism of Action

The mechanism of action of ®-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol: The enantiomer of the compound with similar but distinct biological activity.

    1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-one: The oxidized form of the compound with different reactivity and applications.

    1-(4-Methyl-1H-pyrazol-3-yl)ethane: The reduced form of the compound with different chemical properties.

Uniqueness

®-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol is unique due to its chiral nature, which can impart specific biological activity and selectivity in its interactions with molecular targets. Its structural features also make it a versatile building block in organic synthesis.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(1R)-1-(4-methyl-1H-pyrazol-5-yl)ethanol

InChI

InChI=1S/C6H10N2O/c1-4-3-7-8-6(4)5(2)9/h3,5,9H,1-2H3,(H,7,8)/t5-/m1/s1

InChI Key

LXLRFJGMCVPSEB-RXMQYKEDSA-N

Isomeric SMILES

CC1=C(NN=C1)[C@@H](C)O

Canonical SMILES

CC1=C(NN=C1)C(C)O

Origin of Product

United States

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